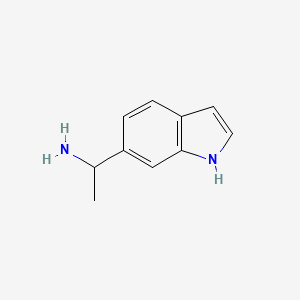

1-(1H-indol-6-yl)ethan-1-amine

Description

1-(1H-Indol-6-yl)ethan-1-amine is a substituted indole derivative characterized by an ethylamine group attached to the 6-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), and their derivatives are widely studied for diverse pharmacological activities, including antimicrobial, anticancer, and neurological effects . The 6-position substitution in this compound distinguishes it from other indole derivatives, which often feature substituents at the 3- or 5-positions .

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1-(1H-indol-6-yl)ethanamine |

InChI |

InChI=1S/C10H12N2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,12H,11H2,1H3 |

InChI Key |

AXEXHSYYXWPIOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=CN2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-indol-6-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate alkylating agent under basic conditions. For example, the reaction of indole with bromoethane in the presence of a base such as potassium carbonate can yield 1-(1H-indol-6-yl)ethan-1-amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(1H-indol-6-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, catalysts such as palladium acetate, and bases like triethylamine . Major products formed from these reactions include various substituted indoles and their derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(1H-indol-6-yl)ethan-1-amine has the molecular formula and a molecular weight of approximately 160.22 g/mol. It features an indole ring, which is a common structural motif in many biologically active compounds. The presence of the amine group contributes to its potential as a pharmacological agent.

Antidepressant Activity

Research has indicated that indole derivatives, including 1-(1H-indol-6-yl)ethan-1-amine, exhibit significant antidepressant properties. These compounds often interact with serotonin receptors, particularly the 5-HT_2A and 5-HT_1A subtypes, which are crucial for mood regulation. A study demonstrated that derivatives of indole could enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A recent study synthesized several indole derivatives and evaluated their efficacy as COX-2 inhibitors, revealing promising results for potential use in treating inflammatory diseases .

Anticancer Potential

Indole compounds are recognized for their anticancer activities. 1-(1H-indol-6-yl)ethan-1-amine has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Research indicates that these compounds can target multiple pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Synthesis and Structural Studies

The synthesis of 1-(1H-indol-6-yl)ethan-1-amine typically involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as NMR spectroscopy and mass spectrometry for characterization .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain receptors in the brain, influencing neurotransmitter release and signaling pathways . Additionally, its indole structure allows it to interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 6-position substitution in the target compound contrasts with the 3-position dominance in analogs (e.g., ), which may influence receptor binding or metabolic stability .

- Collision Cross Section (CCS) : The target compound shares similar CCS values with brominated analogs, suggesting comparable gas-phase ion mobility .

Biological Activity

1-(1H-indol-6-yl)ethan-1-amine, also known as indole ethylamine, is a compound characterized by its indole structure, which is significant in various biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- Structure : The compound features an indole ring fused with an ethylamine moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that 1-(1H-indol-6-yl)ethan-1-amine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of 1-(1H-indol-6-yl)ethan-1-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 1-(1H-indol-6-yl)ethan-1-amine has been a focal point in recent studies. It has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Analysis

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 ± 3.5 | Apoptosis induction |

| HeLa | 30 ± 4.0 | Cell cycle arrest |

| A549 (lung cancer) | 20 ± 2.0 | Inhibition of proliferation |

This data highlights the varying effectiveness of the compound across different cancer cell lines, demonstrating its broad therapeutic potential .

Neuroprotective Effects

Emerging research suggests that 1-(1H-indol-6-yl)ethan-1-amine may also possess neuroprotective properties. Its mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress.

The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, it enhances the levels of these neurotransmitters, potentially alleviating symptoms associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.